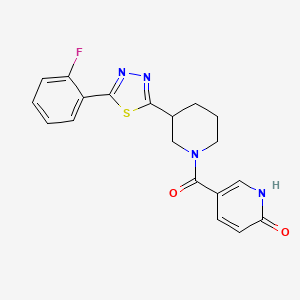
5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a diverse array of functional groups, including a fluorinated benzene ring, a thiadiazole moiety, and a pyridone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one involves several steps:
Formation of 2-fluorophenyl-1,3,4-thiadiazole: : This typically involves the reaction of 2-fluoroaniline with thiocarbonyl diimidazole in the presence of a dehydrating agent like phosphorus pentachloride.
Piperidine Derivatization: : The 2-fluorophenyl-1,3,4-thiadiazole is then reacted with piperidine in the presence of an activating agent such as oxalyl chloride, forming the intermediate.
Carbonylation: : This intermediate is treated with phosgene or a phosgene equivalent to introduce the carbonyl group, followed by a cyclization reaction to form the pyridin-2(1H)-one core.
Industrial Production Methods
For industrial-scale production, continuous flow reactors might be used to ensure better control over reaction conditions and yield. Catalysts and automation in reagent addition can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: : The fluorinated benzene ring is susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the fluorine.
Oxidation and Reduction: : The thiadiazole and piperidinyl moieties can undergo redox reactions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Cyclization: : Intramolecular cyclization involving the pyridine and carbonyl functionalities to stabilize the structure under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: : NaH, DMF
Oxidation: : H₂O₂, AcOH
Reduction: : NaBH₄, MeOH
Cyclization: : NaOH, EtOH
科学研究应用
5-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridin-2(1H)-one has diverse scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Potential as a biochemical probe due to its unique structure.
Medicine: : Investigated for therapeutic properties, particularly in targeting specific enzymes and receptors.
Industry: : Utilized in the development of new materials with specific electronic properties.
作用机制
The compound exhibits its effects primarily through interaction with specific molecular targets:
Molecular Targets: : Enzymes and receptors with active sites compatible with its functional groups.
Pathways Involved: : Inhibitory action on certain biochemical pathways, such as those involved in inflammation or cell proliferation, depending on the structure-activity relationship.
相似化合物的比较
Similar Compounds
2-(2-Fluorophenyl)-1,3,4-thiadiazole: : Shares the thiadiazole core but lacks the piperidinyl and pyridinone extensions.
5-(2-Fluorophenyl)-1,3,4-thiadiazole: : Similar, but different functional group positioning alters its chemical properties.
Uniqueness
The combination of fluorophenyl, thiadiazole, piperidinyl, and pyridinone moieties in one molecule provides a multifaceted approach to interacting with biological and chemical systems, which is not observed in simpler analogs.
This compound stands out due to its complex structure, offering versatile applications and interactions in scientific research.
属性
IUPAC Name |
5-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-15-6-2-1-5-14(15)18-23-22-17(27-18)13-4-3-9-24(11-13)19(26)12-7-8-16(25)21-10-12/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHLMGYPAGVWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
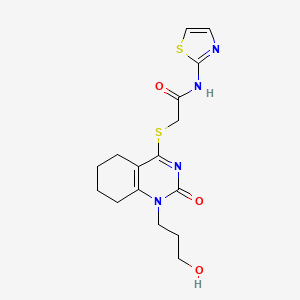
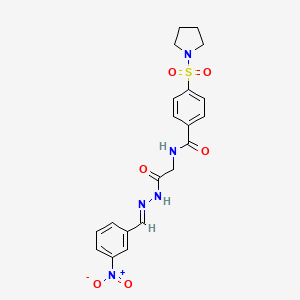
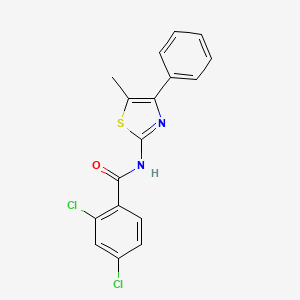
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile](/img/structure/B2685067.png)
![2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2685068.png)
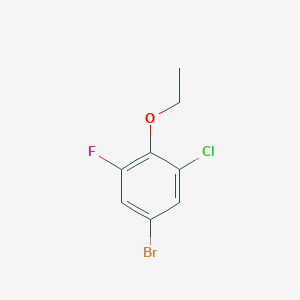
![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2685071.png)
![3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2685072.png)
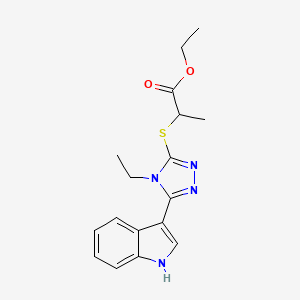
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2685077.png)
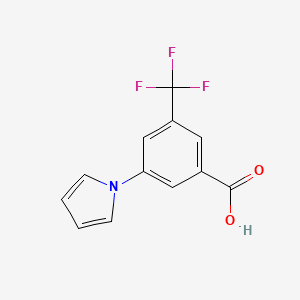
![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
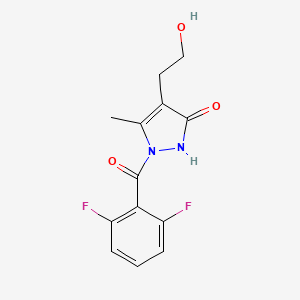
![N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2685084.png)
